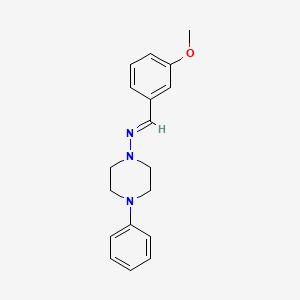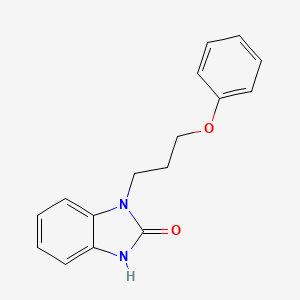![molecular formula C16H26N4O2 B5536513 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)
3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related imidazol-2-yl and pyrrolidinylcarbonyl piperidine compounds involves complex organic reactions, including ring closure and substitution reactions. A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is structurally related, is based on exhaustive catalytic hydrogenation, offering a simpler alternative to traditional multi-step processes (Smaliy et al., 2011). This indicates a trend towards more efficient synthesis methods for complex piperidine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine has been extensively analyzed. Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal significant insights into the molecular conformations, intermolecular interactions, and the impact of substituents on the overall molecular geometry (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showcasing the versatility of the imidazo[1,2-a]pyridine core in medicinal chemistry applications (Starrett et al., 1989).
科学的研究の応用
Pharmaceutical Analysis
Compounds with structures related to imidazole and piperidine have been used in pharmaceutical analysis. For instance, imidazole derivatives are noted for their antifungal properties and have necessitated the development of analytical methods for their determination in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).
Anti-Alzheimer's Agents
N-benzylated derivatives involving pyrrolidin-2-one and imidazolidin-2-one have been synthesized and evaluated for their anti-Alzheimer's activity, demonstrating the potential therapeutic applications of these structures in managing Alzheimer's disease (Gupta et al., 2020).
Antimicrobial Activity
New pyridine derivatives, including imidazole and piperidine frameworks, have shown variable and modest antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Radiopharmaceuticals
Mixed ligand fac-tricarbonyl complexes of technetium and rhenium, incorporating imidazole and piperidine ligands, have been studied for their potential in labeling bioactive molecules, suggesting applications in diagnostic imaging (Mundwiler et al., 2004).
Antitubercular Activity
Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles with substitutions including pyrrolidine have been explored for their antitubercular properties against Mycobacterium tuberculosis, demonstrating the importance of these structures in developing new treatments for tuberculosis (Badiger & Khazi, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-12-11-18-10-6-17-15(18)14-5-4-9-20(13-14)16(21)19-7-2-3-8-19/h6,10,14H,2-5,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXBQOMWUECIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)
![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)
![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
